molecular formula C5H7NO3 B054840 Methyl 3-oxoazetidine-1-carboxylate CAS No. 118972-98-8

Methyl 3-oxoazetidine-1-carboxylate

Cat. No.: B054840
CAS No.: 118972-98-8
M. Wt: 129.11 g/mol
InChI Key: WZIBHEPNXKTQDS-UHFFFAOYSA-N
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Description

Methyl 3-oxoazetidine-1-carboxylate is a chemical compound with the molecular formula C5H7NO3. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles.

Scientific Research Applications

Methyl 3-oxoazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Future Directions

While specific future directions for “Methyl 3-oxoazetidine-1-carboxylate” are not mentioned in the search results, there is ongoing research into the synthesis of new azetidine and oxetane rings . These could potentially involve “this compound” or related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxoazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of azetidinone with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor. This approach is not only environmentally friendly but also suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include various derivatives of azetidine, such as alcohols, amines, and substituted azetidines.

Mechanism of Action

The mechanism by which methyl 3-oxoazetidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 3-oxoazetidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-9-5(8)6-2-4(7)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIBHEPNXKTQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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